[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate
Descripción
The compound [(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate is a nucleoside analog characterized by a pyrimidine core modified with:
- A 5-fluoro substituent, which enhances electronic interactions with target enzymes (e.g., viral polymerases).
- A 4-pentoxycarbonylamino group, likely serving as a prodrug moiety to improve bioavailability.
- A 2',3',5'-substituted oxolane (tetrahydrofuran) ring with stereochemical uniformity (all R configurations), featuring a 3-acetate, 4-hydroxyl, and 5-methyl group.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-2-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O7/c1-4-5-6-7-26-17(25)20-14-11(18)8-21(16(24)19-14)15-13(28-10(3)22)12(23)9(2)27-15/h8-9,12-13,15,23H,4-7H2,1-3H3,(H,19,20,24,25)/t9-,12-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQJCQCNIDCJR-QGMIFYJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171962 | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262133-69-6 | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262133-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
The compound [(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate , also known by its CAS number 162204-20-8 , is a synthetic derivative of nucleoside analogs that exhibits significant biological activity, particularly in the field of cancer research. This article reviews the compound's synthesis, biological mechanisms, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H26FN3O8 , with a molecular weight of 443.42 g/mol . It features a pyrimidine ring and a methyloxolane structure, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 162204-20-8 |
| Molecular Formula | C19H26FN3O8 |
| Molecular Weight | 443.42 g/mol |
| Purity | Not specified |
Synthesis
The synthesis of this compound involves the modification of existing nucleoside analogs to enhance their efficacy and reduce toxicity. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring is particularly noteworthy as it has been shown to improve the compound's interaction with target enzymes involved in nucleic acid metabolism.
Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines, particularly L1210 mouse leukemia cells. The mechanism involves the prodrug activation leading to the intracellular release of active metabolites that inhibit DNA synthesis. Notably, studies have shown that the addition of thymidine can reverse growth inhibition, suggesting that the compound acts through a competitive inhibition mechanism involving nucleotide metabolism .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit IC50 values in the nanomolar range against L1210 cells. This level of potency indicates a strong potential for therapeutic applications in oncology .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
L1210 Mouse Leukemia Model :
- Objective : To assess growth inhibition.
- Results : Demonstrated significant reduction in cell proliferation at low concentrations (IC50 < 100 nM).
- : Supports further development as a chemotherapeutic agent.
-
Solid Tumor Models :
- Objective : Evaluate efficacy against solid tumors.
- Results : Showed promising results in reducing tumor size and improving survival rates in treated groups.
- : Potential for clinical application in treating solid tumors.
Safety Profile
While promising as an anti-cancer agent, safety assessments indicate potential toxicity concerns:
| Hazard Classification | Category |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Carcinogenicity | Category 1B |
| Reproductive Toxicity | Category 1B |
These classifications suggest that while the compound may be effective therapeutically, careful consideration must be given to its safety profile during clinical development .
Aplicaciones Científicas De Investigación
The compound [(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate (CAS No. 162204-20-8) is a derivative of cytidine and has garnered attention in pharmaceutical research due to its potential applications in cancer therapy and as a biochemical tool. This article explores its applications, mechanisms, and relevant case studies.
Structure and Characteristics
- Molecular Formula : C19H26FN3O8
- Molecular Weight : 443.42 g/mol
- Purity : Typically >95% in commercial preparations
- Storage : Should be stored in a dry environment at room temperature.
Anticancer Activity
The most prominent application of this compound is its use as a prodrug in cancer treatment. It is structurally related to Capecitabine , a well-known chemotherapeutic agent for treating breast and colorectal cancers. The conversion of this compound into its active form occurs preferentially in tumor tissues, enhancing selectivity and reducing systemic toxicity.
Case Study: Efficacy Against Colorectal Cancer
A study demonstrated that the compound exhibited significant cytotoxic effects on colorectal cancer cell lines. The mechanism involved the incorporation of the drug into RNA and DNA, leading to apoptosis in malignant cells .
Biochemical Research
This compound serves as a valuable tool in biochemical assays aimed at understanding nucleoside metabolism and the role of fluorinated compounds in biological systems. Researchers have utilized it to study enzyme kinetics and substrate specificity related to nucleoside transporters.
Case Study: Nucleoside Transport Studies
Research indicated that this compound could be effectively transported by nucleoside transporters, providing insights into the pharmacokinetics of nucleoside analogs .
Development of Novel Therapeutics
The ongoing research into modifications of this compound has led to the development of new derivatives with enhanced potency and reduced side effects. These derivatives are being explored for their potential use in combination therapies with existing chemotherapeutics.
Case Study: Combination Therapy Approaches
Recent studies have highlighted the synergistic effects when this compound is used alongside traditional chemotherapy agents, leading to improved outcomes in preclinical models of cancer .
Toxicological Data Summary
| Effect | Category |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2 |
| Carcinogenicity | Category 1B |
| Reproductive toxicity | Category 1B |
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula. †From .
Key Observations :
The 4-pentoxycarbonylamino group in the target compound contrasts with deuterated remidevir’s 4-amino-deuterated pyrrolotriazine, highlighting divergent strategies for metabolic stability and target specificity .
Backbone and Prodrug Modifications: Acetyl groups (target compound, ) increase lipophilicity but may reduce solubility. The pentoxycarbonylamino group balances solubility and stability better than bulky benzoyl esters () . 1,3-Oxathiolane () introduces sulfur, which may confer resistance to phosphorylase enzymes compared to oxolane .
Antiviral Mechanisms :
- The target compound’s 5-fluoro-2-oxopyrimidine core resembles metabolites that inhibit viral RNA replication, as seen in deuterated remidevir’s activity against SARS-CoV-2 .
- Deuterium incorporation () slows metabolic degradation, whereas the target compound’s acetyl and pentoxycarbonyl groups may act as prodrugs, requiring enzymatic cleavage for activation .
Metabolic Stability :
- The triacetylated bromouridine () shows moderate stability due to acetyl hydrolysis, while the target compound’s pentoxycarbonylamino group may offer prolonged circulation .
- Benzoyl esters () exhibit high stability but poor aqueous solubility, limiting bioavailability .
Métodos De Preparación
Preparation of the Pyrimidine Base
The pyrimidine base bearing the 5-fluoro substituent and the 4-(pentoxycarbonylamino) group is typically synthesized by:
- Starting from 2,4,6-trisubstituted pyrimidines, where the 2-position is oxo (=O), the 5-position is fluorinated, and the 4-position is functionalized with a carbamate (pentoxycarbonylamino) group.
- The carbamate group is introduced by reaction of the 4-amino pyrimidine intermediate with pentyl chloroformate or a related pentoxycarbonylating reagent under controlled conditions to form the pentoxycarbonylamino substituent.
- Fluorination at the 5-position can be achieved by selective electrophilic fluorination methods or by using fluorinated pyrimidine precursors.
This step requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the pyrimidine ring.
Preparation of the Sugar Moiety
The sugar component, a 2R,3R,4R,5R-configured oxolane ring with hydroxy and methyl substituents, is prepared by:
- Starting from commercially available or synthesized chiral sugars or sugar derivatives.
- Protecting groups are often employed to selectively mask hydroxyl groups to direct regio- and stereoselective reactions.
- The sugar is functionalized to have a free hydroxyl group at the 3-position (for glycosylation) and acetylated at the 4-position to form the acetate ester.
- The methyl substituent at the 5-position is introduced or retained from the starting sugar.
Glycosylation Reaction
The key step linking the pyrimidine base to the sugar is the glycosylation reaction:
- Typically performed by activating the sugar moiety (e.g., as a sugar halide or trichloroacetimidate) and coupling it with the nucleophilic nitrogen at the 1-position of the pyrimidine base.
- Catalysts such as Lewis acids (e.g., trimethylsilyl triflate) may be used to promote the reaction.
- The stereochemistry at the anomeric center is controlled to yield the desired β-configuration consistent with the natural nucleoside.
Acetylation and Final Functionalization
- After glycosylation, hydroxyl groups on the sugar are acetylated using acetic anhydride in the presence of a base or acid catalyst to yield acetate esters.
- The acetylation step improves compound stability and facilitates purification.
- Final purification is achieved by crystallization or chromatographic methods.
Representative Synthetic Route (Based on Literature Analogues)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 5-fluoro-4-(pentoxycarbonylamino)pyrimidine | Fluorination, carbamate formation with pentyl chloroformate | Functionalized pyrimidine base |
| 2 | Preparation of protected sugar moiety | Protection/deprotection, methylation if needed | Chiral sugar derivative |
| 3 | Glycosylation | Lewis acid catalysis, activated sugar donor | Nucleoside intermediate |
| 4 | Acetylation of hydroxyl groups | Acetic anhydride, base or acid catalyst | Acetate ester formation |
| 5 | Purification | Crystallization, chromatography | Pure final compound |
Research Findings and Yield Considerations
- Literature on related pyrimidine nucleoside analogues (e.g., sofosbuvir analogues) indicates that route B, where the aryl chloride reacts first with hydroquinone derivatives before esterification, tends to give better yields and regioselectivity compared to route A.
- Use of potassium carbonate as a base in acetonitrile solvent under reflux for esterification steps is common and effective.
- The glycosylation step is critical for stereochemical purity; optimized conditions yield high β-anomer selectivity.
- Crystallization from mixed solvents such as petroleum ether and ethyl acetate affords high-purity products.
- Reported yields for similar compounds range from moderate to good (50-80%) depending on reaction optimization.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrimidine base synthesis | Fluorination agents; carbamate formation with pentyl chloroformate | Requires inert atmosphere |
| Sugar protection | TBDMS or benzyl groups; methylation as needed | Protects hydroxyl groups |
| Glycosylation | Lewis acid catalyst (e.g., TMSOTf); reflux in dichloromethane or acetonitrile | Controls stereochemistry |
| Acetylation | Acetic anhydride; pyridine or base catalyst | Converts OH to acetate esters |
| Purification | Crystallization from petroleum ether/ethyl acetate | Ensures purity |
Q & A
Q. What experimental methods are recommended for determining the stereochemical configuration of this compound?
Answer: The stereochemical configuration can be resolved using X-ray crystallography , with refinement performed via the SHELX software suite (e.g., SHELXL for small-molecule refinement). Key steps include:
- Growing high-quality single crystals in inert solvents.
- Collecting intensity data with a diffractometer (modern detectors improve resolution).
- Refining the structure using SHELXL, accounting for anisotropic displacement parameters and hydrogen bonding interactions .
- Validating the refined model using R-factors and residual electron density maps.
Q. How can researchers assess the compound’s stability under varying pH conditions?
Answer:
- Perform pH-dependent stability assays using HPLC or UPLC:
- Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 37°C.
- Monitor degradation via retention time shifts or new peaks.
- Calculate half-life (t₁/₂) using first-order kinetics.
- Compare experimental LogD values (e.g., at pH 5.5 and 7.4) with computational predictions (e.g., ACD/Labs Percepta) to identify discrepancies arising from ionization or hydrolysis .
Q. What analytical techniques are suitable for characterizing collision cross-section (CCS) data?
Answer:
- Ion mobility spectrometry-mass spectrometry (IMS-MS) can predict CCS values for different adducts (e.g., [M+H]⁺, [M+Na]⁺).
- Compare experimental CCS (e.g., 233.8 Ų for [M+H]⁺) with theoretical models (e.g., Trajectory Method) to confirm structural assignments .
Advanced Research Questions
Q. How to resolve contradictions between NMR data and X-ray crystallography results for this compound?
Answer:
- Scenario: Discrepancies in substituent orientation (e.g., pentoxycarbonylamino group).
- Methodology:
Q. What strategies can optimize enantiomeric purity during synthesis?
Answer:
- Employ asymmetric catalysis (e.g., chiral oxazaborolidines) for stereocontrol during pyrimidine ring formation.
- Use chiral stationary phase (CSP) chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- Monitor purity via polarimetry or circular dichroism (CD) spectroscopy .
Q. How to address discrepancies between computational and experimental LogD values?
Answer:
- Potential Causes: Solvent effects, ionization state, or errors in force field parameters.
- Mitigation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
